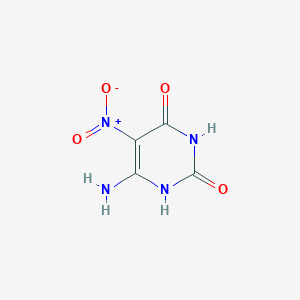

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-amino-5-nitro-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H4,5,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNFJRQZJGEAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295018 | |

| Record name | 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3346-22-3 | |

| Record name | 3346-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2,6-DIHYDROXY-5-NITROPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione

CAS Number: 3346-22-3

Synonym: 6-Amino-5-nitrouracil

This technical guide provides a comprehensive overview of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound with applications in organic synthesis and potential for drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by the presence of both an amino and a nitro functional group. These groups significantly influence its chemical reactivity and potential biological activity.

| Property | Value |

| Molecular Formula | C₄H₄N₄O₄ |

| Molecular Weight | 172.10 g/mol |

| Appearance | Pale-yellow to light red to yellow powder or crystals |

| IUPAC Name | 6-amino-5-nitro-1H-pyrimidine-2,4-dione |

| Storage Temperature | Room temperature, in a dark, inert atmosphere |

| Purity | Typically ≥97% |

Synthesis

A plausible synthetic approach is the reduction of a 5-nitrouracil precursor. For instance, the synthesis of 5-aminouracil has been achieved through the reduction of 5-nitrouracil using reagents like sodium hydrosulfite.[1]

Below is a generalized experimental protocol for the synthesis of a related compound, 5,6-diaminouracil, which involves a nitrosation step similar to what would be expected for the synthesis of the title compound.

Experimental Protocol: Representative Synthesis of a 5,6-Disubstituted Uracil (Diaminouracil Hydrochloride) [2]

This protocol describes the synthesis of diaminouracil hydrochloride from urea and ethyl cyanoacetate, involving the formation of 6-aminouracil, followed by nitrosation and reduction.

Materials:

-

Urea

-

Ethyl cyanoacetate

-

Sodium ethoxide

-

Glacial acetic acid

-

Sodium nitrite

-

Sodium hydrosulfite

-

Hydrochloric acid

-

Ice

Procedure:

-

Synthesis of 6-Aminouracil: A solution of sodium ethoxide is prepared, to which urea and ethyl cyanoacetate are added. The mixture is refluxed, and upon cooling and acidification with glacial acetic acid, 6-aminouracil precipitates.

-

Nitrosation: The resulting 6-aminouracil is suspended in water and cooled in an ice bath. A solution of sodium nitrite is added slowly, leading to the formation of a rose-red precipitate of the 6-amino-5-nitrosouracil.

-

Reduction: The moist nitroso compound is then suspended in warm water, and sodium hydrosulfite is added in portions until the red color disappears, indicating the reduction of the nitroso group to an amino group.

-

Isolation: The resulting diaminouracil bisulfite is filtered, washed, and then hydrolyzed with hydrochloric acid to yield diaminouracil hydrochloride.

Note: This is a representative protocol for a related compound. The synthesis of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione would likely require specific optimization of reaction conditions, particularly for the introduction and retention of the nitro group at the C5 position.

Caption: Hypothetical synthesis workflow for 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione.

Biological Activity and Applications

While specific biological data for 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is limited in publicly available literature, the aminouracil scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 5- and 6-aminouracil have shown a wide range of therapeutic potential, including antimicrobial, anticancer, antioxidant, and antiviral activities.[3][4]

Given its structural features, 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is a valuable intermediate for the synthesis of more complex heterocyclic systems, which may exhibit interesting pharmacological properties.

Experimental Protocols for Biological Screening:

Should researchers wish to investigate the biological potential of this compound, the following are generalized protocols for assessing cytotoxicity and antimicrobial activity.

General Protocol for Cytotoxicity (MTT Assay) [5][6][7][8][9]

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

Materials:

-

Cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete growth medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.

Caption: General workflow for an MTT-based cytotoxicity assay.

General Protocol for Antimicrobial Activity (Broth Microdilution Method) [10][11][12]

This method determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of a specific microorganism.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione

-

DMSO

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and then create serial dilutions in the broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Safety Information

6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This information is based on available safety data sheets and may not be exhaustive. Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione is a versatile chemical intermediate with significant potential for the synthesis of novel heterocyclic compounds. While specific biological data on this molecule is currently limited, its structural similarity to other biologically active aminouracil derivatives suggests that it is a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. The experimental protocols outlined in this guide provide a starting point for researchers to explore the synthetic utility and biological properties of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. actascientific.com [actascientific.com]

- 12. mdpi.com [mdpi.com]

In-Depth Technical Guide: Physicochemical Properties of 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, also referred to as 6-amino-5-nitrouracil. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering available data on its chemical characteristics, synthesis, and potential biological activities.

Core Physicochemical Properties

6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with the chemical formula C₄H₄N₄O₄. Its structure is characterized by a uracil backbone with an amino group at the 6-position and a nitro group at the 5-position. This arrangement of functional groups imparts specific chemical reactivity and potential for biological interactions.

Table 1: Summary of Physicochemical Data for 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione

| Property | Value | Source(s) |

| CAS Number | 3346-22-3 | [1][2] |

| Molecular Formula | C₄H₄N₄O₄ | [1][2] |

| Molecular Weight | 172.1 g/mol | [2] |

| IUPAC Name | 6-amino-5-nitro-1H-pyrimidine-2,4-dione | [1] |

| Synonyms | 6-Amino-5-nitrouracil, 5-Nitro-6-aminouracil, 4-Amino-2,6-dihydroxy-5-nitropyrimidine | [3] |

| Physical Form | Pale yellow solid/powder | [3] |

| Melting Point | >300°C | [2][4] |

| Solubility | Slightly soluble in aqueous base (heated) and DMSO (heated) | [4] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature; -20°C Freezer | [1][2] |

Experimental Protocols

Synthesis

A plausible synthetic route for 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione could involve the nitration of 6-aminouracil. The following diagram illustrates a generalized workflow for such a synthesis.

Caption: Generalized workflow for the synthesis of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione.

It is crucial to note that the reaction conditions, such as temperature, solvent, and purification methods, would need to be optimized experimentally to achieve a good yield and purity of the final product.

Analytical Methods

Specific analytical methods for the characterization of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione are not extensively documented. However, standard analytical techniques for organic compounds of this class would be applicable.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method could be developed for purity assessment and quantification. A typical mobile phase might consist of a mixture of acetonitrile and water with an acidic modifier like formic acid for mass spectrometry compatibility.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for structural elucidation and confirmation.

Biological Activity and Potential Applications

Direct experimental data on the biological activity of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is limited in the available literature. However, based on the activity of structurally related compounds, several potential areas of interest for future research can be proposed.

Potential as Enzyme Inhibitors

A study on analogues of 5-nitropyrimidine-2,4-dione has shown that these compounds can act as inhibitors of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) activity.[7] This suggests that 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione could also possess inhibitory activity against these targets, which are relevant in inflammatory diseases.

The following diagram illustrates a hypothetical signaling pathway where the compound might act as an iNOS inhibitor.

Caption: Hypothetical mechanism of iNOS inhibition.

Potential Antimicrobial and Anticancer Activity

Derivatives of 5- and 6-aminouracil have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral properties.[8] The structural similarity of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione to these compounds suggests that it could be a candidate for screening in these therapeutic areas. Further research is warranted to explore these potential applications.

Conclusion

6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione is a compound with a well-defined chemical structure and some known physicochemical properties. While detailed experimental protocols for its synthesis and analysis, as well as specific data on its biological activity, are not extensively reported in readily accessible literature, the information available on related compounds provides a strong rationale for further investigation. This guide serves as a starting point for researchers interested in exploring the potential of this molecule in drug discovery and development. Future studies should focus on establishing robust synthetic and analytical methods and conducting comprehensive biological evaluations to unlock its therapeutic potential.

References

- 1. 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione | 3346-22-3 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 6-AMINO-5-NITROURACIL CAS#: 3346-22-3 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 7. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on presenting available data in a structured and accessible format.

Molecular Structure and Properties

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 6-amino-5-nitrouracil, is a heterocyclic organic compound. Its core structure is a pyrimidine ring, which is a fundamental component of nucleic acids. The presence of an amino group and a nitro group on the pyrimidine backbone suggests its potential for diverse chemical reactions and biological activities.

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₄H₄N₄O₄ |

| Molecular Weight | 172.11 g/mol |

| IUPAC Name | 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione[1] |

| CAS Number | 3346-22-3[1] |

| Physical Form | Solid[1] |

| Storage Temperature | Keep in dark place, inert atmosphere, room temperature[1] |

Table 2: Chemical Identifiers

| Identifier | Value |

| InChI Key | SNNFJRQZJGEAQU-UHFFFAOYSA-N[1] |

| InChI | 1S/C4H4N4O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)[1] |

Synthesis

Caption: A logical workflow for the potential synthesis of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione.

Potential Biological Activity

Direct experimental data on the biological activity of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is limited. However, the activities of structurally related compounds provide insights into its potential therapeutic applications.

A study on 5-nitropyrimidine-2,4-dione analogues has shown their potential as inhibitors of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) activity.[2] This suggests that 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione could be investigated for anti-inflammatory properties.

Furthermore, a broader review of 5- and 6-aminouracil derivatives highlights their diverse biological properties, including antimicrobial, anticancer, and antiviral activities.[3] For instance, certain aminouracil-based compounds have shown antiproliferative activity against various human cancer cell lines.[3]

The proposed mechanism for the anti-inflammatory activity of related compounds involves the inhibition of the iNOS signaling pathway, which plays a crucial role in the inflammatory response.

Caption: Hypothesized inhibitory effect on the iNOS signaling pathway.

Experimental Data

Detailed experimental data such as NMR, IR, or mass spectra for 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione are not widely published. Researchers interested in this compound would likely need to perform such characterizations independently.

Safety Information

Based on available safety data sheets, 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is associated with the following hazard statement:

-

H302: Harmful if swallowed.[1]

Standard precautionary measures, including the use of personal protective equipment, are recommended when handling this compound.

Conclusion

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is a compound with a well-defined molecular structure and known basic properties. While specific experimental protocols and biological activity data for this exact molecule are scarce, the activities of related compounds suggest promising avenues for future research, particularly in the areas of anti-inflammatory and anticancer drug development. Further investigation is warranted to fully elucidate its chemical reactivity, biological functions, and therapeutic potential.

References

- 1. 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione | 3346-22-3 [sigmaaldrich.com]

- 2. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound in medicinal chemistry. The document confirms its IUPAC nomenclature and details its physicochemical properties, a plausible synthetic pathway with a corresponding experimental protocol, and its significant role as a versatile scaffold for developing novel therapeutic agents. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on structured data presentation and procedural clarity.

Compound Identification and Nomenclature

The designation 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is the correct and accepted IUPAC name for the compound of interest.[1][2] It is also commonly referred to as 6-amino-5-nitrouracil. This molecule belongs to the pyrimidine class of compounds, which are considered "privileged scaffolds" in medicinal chemistry due to their presence in the nucleobases of DNA and RNA and their ability to bind to a wide array of biological targets.[2] The unique electronic profile of this specific derivative, featuring an electron-donating amino group and an electron-withdrawing nitro group, makes it a valuable precursor for synthesizing more complex, biologically active heterocyclic systems like purine analogs.[2]

Physicochemical and Safety Data

The fundamental properties of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione are summarized below. This data is essential for laboratory handling, experimental design, and safety considerations.

| Property | Value | References |

| IUPAC Name | 6-amino-5-nitro-2,4(1H,3H)-pyrimidinedione | [1][2] |

| CAS Number | 3346-22-3 | [1][3] |

| Molecular Formula | C₄H₄N₄O₄ | [1][2] |

| Molecular Weight | 172.10 g/mol | [2][3] |

| Physical Form | Pale-yellow to light red powder or crystals | [3] |

| Purity (Typical) | ≥97% | [1][3] |

| Storage Conditions | Room temperature, in a dark place, under an inert atmosphere | [1][3] |

| GHS Pictogram | GHS07 (Exclamation mark) | [1][3] |

| Signal Word | Warning | [1][3] |

| Hazard Statement | H302: Harmful if swallowed | [1][3] |

Synthesis and Experimental Protocols

While specific, peer-reviewed synthetic procedures for 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione are not extensively detailed in readily available literature, a chemically sound and logical pathway involves the direct nitration of 6-aminouracil. This approach is based on well-established protocols for the nitration of the parent uracil ring system.[4][5]

Proposed Synthetic Workflow

The synthesis can be achieved by treating 6-aminouracil with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, under controlled temperature conditions. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrimidine ring at the C5 position.

Caption: Proposed workflow for the synthesis of the target compound via nitration.

Detailed Experimental Protocol

The following protocol is adapted from the established synthesis of 5-nitrouracil and represents a viable method for preparing the title compound.[4][5]

Materials:

-

6-Aminouracil

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice Water

-

Standard laboratory glassware, magnetic stirrer, and thermometer

-

Filtration apparatus

Procedure:

-

Preparation of Nitrating Mixture: In a flask submerged in an ice bath, cautiously add 5.3 mL (120 mmol) of 70% nitric acid dropwise to 19.7 mL (360 mmol) of 98% sulfuric acid with continuous stirring. Ensure the temperature of the mixture does not exceed 50°C.

-

Addition of Reactant: To the stirred nitrating mixture, add 6-aminouracil (equivalent to 60 mmol) in several small portions. Maintain vigorous stirring and carefully monitor the temperature to ensure it remains below 50°C throughout the addition.

-

Reaction: Once the addition is complete, heat the reaction mixture to 55°C and maintain this temperature for approximately 3 hours, continuing to stir.

-

Quenching and Precipitation: After the reaction period, cool the mixture to below room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 40-50 mL of ice water to quench the reaction. A precipitate should form.

-

Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the collected solid with a small amount of fresh ice water to remove residual acid.

-

Drying: Dry the purified product under reduced pressure at 55°C to yield 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione.

Applications in Medicinal Chemistry and Drug Discovery

6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione is primarily utilized as a chemical intermediate and a foundational scaffold for the synthesis of a diverse range of biologically active molecules.[2] The amino and nitro groups provide reactive handles for further chemical modifications, enabling the construction of fused heterocyclic systems and other complex derivatives.

Derivatives of aminouracils and nitropyrimidines have demonstrated a wide spectrum of pharmacological activities, including:

-

Anticancer Agents: The pyrimidine core is fundamental to many chemotherapeutics that interfere with nucleic acid synthesis.[6]

-

Antimicrobial and Antiviral Activity: Many compounds built upon the uracil framework exhibit potent activity against various pathogens.[6]

-

Enzyme Inhibition: Certain 5-nitropyrimidine-2,4-dione analogues have been synthesized and evaluated as potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[7] One such derivative showed an IC₅₀ value of 6.2 µM against iNOS activity.[7]

The logical progression from this core scaffold to potential therapeutic applications is illustrated below.

Caption: Role of the core scaffold in the discovery of diverse bioactive compounds.

Conclusion

6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione is a well-defined chemical entity of significant interest to the drug discovery and medicinal chemistry communities. While not an end-product therapeutic itself, its value as a versatile starting material and structural scaffold is paramount. Its established physicochemical properties, coupled with a straightforward, plausible synthetic route, position it as an accessible and crucial building block for developing the next generation of heterocyclic drugs targeting a wide range of diseases. Further research into the direct biological activities of this compound and its novel derivatives is warranted.

References

- 1. 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione | 3346-22-3 [sigmaaldrich.com]

- 2. 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione|CAS 3346-22-3 [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 5-Nitrouracil | 611-08-5 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione in common organic and inorganic solvents. This technical guide addresses this information gap by providing a detailed, generalized experimental protocol for determining the solubility of this compound. The methodologies outlined below are standard in the pharmaceutical and chemical research fields and can be adapted to generate reliable and reproducible solubility data. This document also provides a visual representation of the experimental workflow to aid in the design and execution of these studies.

Introduction

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound of interest in various research domains, including medicinal chemistry. Understanding its solubility is a critical first step in its development as a potential therapeutic agent or its use in other chemical applications. Solubility data is essential for formulation development, bioavailability assessment, and the design of subsequent in vitro and in vivo studies. Given the lack of specific data for this compound, this guide offers a robust framework for its empirical determination.

Based on the structure of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, which contains both hydrogen bond donors (amino and imide groups) and acceptors (nitro and carbonyl groups), a degree of solubility in polar solvents can be anticipated. However, the presence of the pyrimidine ring and the nitro group may also confer some nonpolar character, suggesting potential solubility in certain organic solvents. Empirical determination is therefore crucial.

Experimental Protocol: Determination of Equilibrium Solubility

The equilibrium solubility of a compound is defined as the maximum concentration of that compound that can be dissolved in a solvent at a specific temperature and pressure, under equilibrium conditions. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[1]

Objective: To determine the concentration of a saturated solution of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione in a selection of common solvents at a controlled temperature.

Materials:

-

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione (high purity)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile, Dichloromethane, etc.) of analytical grade

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Sample Dilution:

-

Accurately dilute the filtered sample with a suitable solvent (often the same solvent used for dissolution or the mobile phase for chromatography) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or LC-MS method to determine the concentration of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The solubility is typically expressed in units such as mg/mL, µg/mL, or molarity (mol/L).

-

Data Presentation

While no specific quantitative data for 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is currently available, the results of the described experimental protocol should be summarized in a clear and structured table for easy comparison. An example of such a table is provided below.

Table 1: Hypothetical Solubility Data for 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | [Experimental Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] |

| Methanol | [Experimental Value] | [Calculated Value] |

| DMSO | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] |

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of the solubility of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione.

Caption: Experimental workflow for determining the equilibrium solubility of a solid compound.

Conclusion

References

The Discovery and History of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 6-amino-5-nitrouracil, is a key heterocyclic compound that has served as a versatile precursor in the synthesis of various biologically active molecules, particularly purine analogs. This technical guide provides a comprehensive overview of the discovery, historical development, and key experimental protocols related to this important pyrimidine derivative. Quantitative data are summarized for clarity, and logical relationships in its synthesis are visualized through process diagrams.

Introduction

The pyrimidine ring system is a fundamental scaffold in medicinal chemistry and chemical biology, forming the core of nucleobases such as uracil, thymine, and cytosine. Chemical modification of the uracil ring has been a fruitful strategy for the development of novel therapeutic agents and research tools. The introduction of an amino group at the 6-position and a nitro group at the 5-position of the uracil core yields 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, a compound with a rich chemical history and significant synthetic utility. The electron-donating amino group and the electron-withdrawing nitro group create a unique electronic profile that facilitates a variety of chemical transformations. This guide will delve into the historical context of its discovery and provide detailed experimental insights into its synthesis.

Discovery and Historical Context

The synthesis of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is rooted in the extensive early 20th-century exploration of pyrimidine chemistry, a field significantly advanced by the pioneering work of chemists like Emil Fischer and Wilhelm Traube. The Traube pyrimidine synthesis, first reported in 1900, provided a general and versatile method for constructing the pyrimidine ring from urea and a three-carbon component, opening the door to a vast array of substituted pyrimidines.

While a single, seminal "discovery" paper for 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is not readily identifiable in the contemporary literature, its preparation is a logical extension of early pyrimidine chemistry. The most common and historically significant method for its synthesis is the direct nitration of 6-aminouracil. This reaction leverages the activating effect of the amino group on the pyrimidine ring, directing the electrophilic substitution of the nitro group to the adjacent 5-position.

The compound has been of long-standing interest as a key intermediate in the synthesis of purines. Reduction of the 5-nitro group to an amino group, followed by cyclization with a one-carbon unit, is a classic strategy for constructing the imidazole ring of the purine system.

Physicochemical Properties

A summary of the key physicochemical properties of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is presented in Table 1.

| Property | Value |

| CAS Number | 3346-22-3 |

| Molecular Formula | C4H4N4O4 |

| Molecular Weight | 172.10 g/mol |

| IUPAC Name | 6-amino-5-nitro-2,4(1H,3H)-pyrimidinedione |

| Appearance | Off-white to yellow solid |

| Solubility | Sparingly soluble in water, soluble in DMSO |

Synthesis and Experimental Protocols

The primary and most established method for the synthesis of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is the nitration of 6-aminouracil.

Synthesis via Nitration of 6-Aminouracil

This method involves the treatment of 6-aminouracil with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

-

Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice bath, cautiously add concentrated nitric acid to concentrated sulfuric acid. Maintain the temperature below 10 °C.

-

Reaction: Slowly add 6-aminouracil to the cold nitrating mixture with vigorous stirring. The rate of addition should be controlled to keep the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period (typically 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The crude product can be recrystallized from a suitable solvent, such as water or a water-ethanol mixture, to yield pure 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione.

A logical workflow for this synthesis is depicted in the following diagram:

Applications in Organic Synthesis

The primary utility of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione lies in its role as a precursor to a variety of heterocyclic systems.

Synthesis of Purines

The most significant application is in the synthesis of purine derivatives. This typically involves the reduction of the 5-nitro group to an amino group, yielding 5,6-diaminouracil. This intermediate can then be cyclized with various one-carbon synthons (e.g., formic acid, formamide, orthoesters) to form the imidazole ring of the purine scaffold. This pathway is a cornerstone of classical purine synthesis.

The logical relationship for this transformation is as follows:

Conclusion

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is a historically significant and synthetically valuable pyrimidine derivative. Its discovery and utilization are intrinsically linked to the foundational development of heterocyclic and medicinal chemistry. The straightforward synthesis via nitration of 6-aminouracil, coupled with its utility as a precursor to purines and other fused heterocyclic systems, has cemented its place as a key building block in organic synthesis. This guide has provided a detailed overview of its history, synthesis, and applications, offering a valuable resource for researchers in the field.

The Pivotal Role of 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione as a Chemical Intermediate in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative, serves as a critical chemical intermediate in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group on the pyrimidine ring, renders it a versatile precursor for the construction of fused ring systems. This technical guide elucidates the synthesis, key reactions, and strategic applications of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione in medicinal chemistry, with a particular focus on its role in the preparation of xanthine alkaloids and their analogues, which are prominent in drug discovery. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to support researchers in the practical application of this valuable intermediate.

Introduction

Uracil and its derivatives are fundamental building blocks in medicinal chemistry due to their presence in nucleic acids and their ability to be synthetically modified to create a diverse range of bioactive molecules.[1][2] Among these, 6-aminouracils are particularly important precursors for the synthesis of fused pyrimidine heterocycles.[1] 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione (also known as 6-amino-5-nitrouracil) is a key intermediate whose strategic importance lies in the facile conversion of its 5-nitro group into an amino group, yielding 5,6-diaminouracil. This diamino derivative is a direct precursor to the xanthine scaffold, which is the core structure of widely used therapeutic agents like caffeine and theophylline.[3][4] This guide will detail the synthetic pathway to 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione and its subsequent transformation into valuable pharmaceutical targets.

Synthetic Pathways and Key Transformations

The synthesis of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione and its conversion to key downstream products can be conceptualized as a multi-step process. The overall workflow involves the initial construction of the 6-aminouracil ring, followed by nitration at the 5-position, reduction of the nitro group, and subsequent cyclization to form the desired fused heterocyclic system.

Step 1: Synthesis of 6-Aminouracil

The synthesis of the 6-aminouracil scaffold is typically achieved through the condensation of urea with a cyanoacetic acid derivative.[5][6]

Experimental Protocol:

A general method involves the reaction of ethyl cyanoacetate with urea in the presence of a strong base like sodium ethoxide in ethanol.[6]

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in anhydrous ethanol to prepare sodium ethoxide.

-

To this solution, add urea (1.0 eq) and ethyl cyanoacetate (1.0 eq).

-

Heat the reaction mixture at reflux for 10-12 hours.

-

After cooling to room temperature, acidify the mixture to pH 6 with acetic acid.

-

The precipitated 6-aminouracil is collected by filtration, washed with distilled water, and dried.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| Urea | 60.06 | 1.0 |

| Ethyl Cyanoacetate | 113.12 | 1.0 |

| Sodium | 22.99 | 1.0 |

| Product | Molar Mass ( g/mol ) | Typical Yield |

| 6-Aminouracil | 127.10 | 69-97%[6] |

Step 2: Synthesis of 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione

The introduction of a nitro group at the C5 position of 6-aminouracil is a key step. This is typically achieved through nitrosation followed by oxidation, or in some cases, direct nitration. For the purpose of creating the precursor for 5,6-diaminouracil, nitrosation to 6-amino-5-nitrosouracil is a common and effective strategy.[3][7]

Experimental Protocol (Nitrosation):

-

Suspend 6-aminouracil (1.0 eq) in water.

-

Add glacial acetic acid to the suspension.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 10 °C.

-

Stir the reaction mixture for 1-2 hours. The product, 6-amino-5-nitrosouracil, precipitates as a colored solid.

-

Collect the product by filtration, wash with cold water, and dry.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 6-Aminouracil | 127.10 | 1.0 |

| Sodium Nitrite | 69.00 | 1.1 |

| Product | Molar Mass ( g/mol ) | Typical Yield |

| 6-Amino-5-nitrosouracil | 156.10 | High |

Note: Direct nitration with a mixture of nitric and sulfuric acid can also be employed, but requires careful temperature control.

Step 3: Reduction to 5,6-Diaminouracil

The reduction of the 5-nitroso (or 5-nitro) group is a critical transformation that yields the versatile 5,6-diaminouracil intermediate. This can be achieved through various methods, including catalytic hydrogenation or, more commonly, with chemical reducing agents like sodium dithionite (sodium hydrosulfite).[3][4][8]

Experimental Protocol (Sodium Dithionite Reduction):

-

Suspend 6-amino-5-nitrosouracil (1.0 eq) in a dilute aqueous ammonia solution.

-

Heat the mixture to 50-60 °C.

-

Add sodium dithionite portion-wise with stirring until the color of the solution is discharged.

-

Cool the reaction mixture. The product, 5,6-diaminouracil, can be isolated as its salt (e.g., sulfate or hydrochloride) by acidification.[8]

-

To isolate as the sulfate salt, add sulfuric acid. The precipitated 5,6-diaminouracil sulfate is collected by filtration, washed with water, and dried.[8]

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 6-Amino-5-nitrosouracil | 156.10 | 1.0 |

| Sodium Dithionite | 174.11 | Excess |

| Product | Molar Mass ( g/mol ) | Typical Yield |

| 5,6-Diaminouracil | 142.12 | >80% |

digraph "Reduction_Mechanism" {

graph [rankdir="LR", splines=ortho];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=2, color="#34A853"];

edge [penwidth=2, color="#EA4335"];

"Start" [label="6-Amino-5-nitrosouracil", fillcolor="#FBBC05"];

"Intermediate" [label="Intermediate Species"];

"Product" [label="5,6-Diaminouracil", fillcolor="#34A853"];

"Start" -> "Intermediate" [label=" + [H] (e.g., Na2S2O4) "];

"Intermediate" -> "Product" [label=" Further Reduction & Tautomerization "];

}```

Figure 2: Conceptual diagram of the reduction of the 5-nitroso group.

Step 4: Cyclization to Xanthines

5,6-Diaminouracil is the direct precursor to the xanthine ring system. Condensation with a one-carbon unit, such as formic acid or its derivatives, leads to the formation of the imidazole ring fused to the pyrimidine core.

Experimental Protocol (Synthesis of Xanthine):

- Heat a mixture of 5,6-diaminouracil (1.0 eq) and an excess of formic acid at reflux for several hours.

- Alternatively, for N-alkylated derivatives, reaction with triethyl orthoformate under microwave irradiation can be highly efficient.

- Upon cooling, the product, xanthine, precipitates.

- Collect the solid by filtration, wash with water, and dry.

Reactant

Molar Mass (g/mol)

Equivalents

5,6-Diaminouracil

142.12

1.0

Formic Acid

46.03

Excess

Product

Molar Mass (g/mol)

Typical Yield

Xanthine

152.11

High

Applications in Drug Development

The synthetic pathway described above is fundamental to the production of numerous pharmacologically active compounds.

Xanthine Alkaloids and Adenosine Receptor Antagonists

The primary application of this synthetic route is the production of xanthine derivatives. Theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine) are well-known central nervous system stimulants and bronchodilators. Their biological effects are primarily mediated through the antagonism of adenosine receptors. The synthesis of these molecules follows the same fundamental steps, starting from N-methylated ureas.

Furthermore, the 8-position of the xanthine ring, which is derived from the cyclizing agent in the final step, is a common site for modification to develop potent and selective adenosine receptor antagonists for treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.

digraph "Signaling_Pathway" {

graph [splines=ortho];

node [shape=box, style="filled", fontname="Arial"];

edge [penwidth=2];

"Xanthine_Derivatives" [label="Xanthine Derivatives\n(e.g., Caffeine, Theophylline)", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"];

"Adenosine_Receptor" [label="Adenosine Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"];

"Adenylate_Cyclase" [label="Adenylate Cyclase", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];

"cAMP" [label="cAMP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];

"Cellular_Response" [label="Cellular Response\n(e.g., CNS Stimulation, Bronchodilation)", fillcolor="#FFFFFF", fontcolor="#202124", color="#202124"];

"Adenosine" [label="Adenosine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"];

"Adenosine" -> "Adenosine_Receptor" [label="Activates", color="#EA4335"];

"Xanthine_Derivatives" -> "Adenosine_Receptor" [label="Antagonizes", color="#FBBC05", style=dashed, arrowhead=tee];

"Adenosine_Receptor" -> "Adenylate_Cyclase" [label="Inhibits", style=dashed, arrowhead=tee];

"Adenylate_Cyclase" -> "cAMP" [label="Decreases"];

"cAMP" -> "Cellular_Response" [label="Modulates"];

}

Figure 3: Simplified signaling pathway showing xanthine derivatives as adenosine receptor antagonists.

Quantitative Data Summary

The following table summarizes key physical and chemical data for the intermediates and a final product in the synthetic pathway.

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance 6-Aminouracil C₄H₅N₃O₂ 127.10 >300 White to off-white solid 6-Amino-5-nitrosouracil C₄H₄N₄O₃ 156.10 >300 Rose-red solid [7] 5,6-Diaminouracil C₄H₆N₄O₂ 142.12 >300 Light tan solid Xanthine C₅H₄N₄O₂ 152.11 Decomposes White crystalline powder

Conclusion

6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione and its closely related 5-nitroso analogue are indispensable intermediates in synthetic organic and medicinal chemistry. Their straightforward synthesis from readily available starting materials and their efficient conversion to 5,6-diaminouracil provide a robust and versatile platform for the construction of the pharmacologically important xanthine scaffold. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals engaged in the discovery and development of new therapeutic agents based on fused pyrimidine heterocycles. The continued exploration of the reactivity of this intermediate is likely to yield novel molecular architectures with diverse biological activities.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. prepchem.com [prepchem.com]

- 6. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

potential biological significance of the nitro group in 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, a substituted uracil analog, is a molecule of significant interest in medicinal chemistry. While primarily utilized as a synthetic intermediate, the inherent chemical functionalities—a pyrimidine core, an amino group, and a nitro group—suggest a rich potential for diverse biological activities. The nitro group, in particular, is a well-established pharmacophore and toxicophore, capable of profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This technical guide delves into the potential biological significance of the nitro group in 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione by examining the known activities of structurally related compounds and the general roles of nitro groups in bioactive molecules. This analysis will encompass potential anticancer, antiviral, and enzyme-inhibitory activities, supported by generalized experimental protocols and illustrative signaling pathways.

Introduction: The Chemical Landscape of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione belongs to the pyrimidine class of heterocyclic compounds, which are fundamental components of nucleic acids.[1] Its structure, featuring both an electron-donating amino group and a potent electron-withdrawing nitro group, creates a unique electronic profile that can be exploited in drug design.[1] The nitro group is a key feature in numerous established pharmaceutical agents, where it can enhance therapeutic efficacy or, conversely, contribute to toxicity.[2][3] Its presence in a molecule can increase stability, improve receptor binding affinity, and enhance solubility.[2]

The Pivotal Role of the Nitro Group in Biological Systems

The biological effects of nitro-containing compounds are often multifaceted and context-dependent. The strong electron-withdrawing nature of the nitro group can create electrophilic sites within a molecule, rendering it susceptible to interaction with biological nucleophiles such as proteins and nucleic acids.[4][5]

A critical aspect of the bioactivity of many nitroaromatic compounds is their metabolic activation through bioreduction.[2] This process, often catalyzed by nitroreductase enzymes, converts the relatively inert nitro group into highly reactive intermediates, including nitroso and hydroxylamine species, as well as reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][6] These reactive intermediates can induce cellular damage, a mechanism that is harnessed in the therapeutic action of certain antimicrobial and anticancer drugs.[6]

Potential Biological Activities of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione

While direct experimental data on the biological activities of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is limited, the activities of structurally similar compounds, particularly 5-nitrouracil derivatives, provide a strong basis for inferring its potential.

Anticancer Activity

Pyrimidine analogs are a cornerstone of cancer chemotherapy. The well-known drug 5-fluorouracil, for instance, exerts its anticancer effect by inhibiting thymidylate synthase and by being incorporated into DNA and RNA, leading to cytotoxicity.[7][8] Derivatives of 5-nitrouracil have also been explored for their potential as anticancer agents, with research suggesting they may target specific tumor cells.[7]

The nitro group in 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione could contribute to anticancer activity through several mechanisms:

-

Bioreductive Activation: In the hypoxic environment characteristic of solid tumors, the nitro group could be selectively reduced to cytotoxic reactive species.

-

Enzyme Inhibition: The molecule could act as an inhibitor of enzymes crucial for cancer cell proliferation, such as thymidylate synthase or other enzymes involved in nucleotide metabolism.

-

Induction of Oxidative Stress: The generation of ROS and RNS following nitro group reduction can overwhelm cellular antioxidant defenses, leading to apoptosis.

Antiviral Activity

Derivatives of 5-nitrouracil have shown promise in the development of antiviral medications.[7] The mechanism of action for antiviral pyrimidine analogs often involves the inhibition of viral polymerases or other enzymes essential for viral replication. The structural similarity of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione to natural nucleobases could allow it to act as a competitive inhibitor or be incorporated into the viral genome, leading to chain termination.

Enzyme Inhibition

The unique electronic and structural features of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione make it a candidate for inhibiting a range of enzymes. For example, 5-nitrouracil has been shown to inhibit thymidine phosphorylase.[9] Furthermore, derivatives of 5-nitropyrimidine-2,4-dione have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[10]

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential bioactivity, the following table summarizes the inhibitory concentrations (IC50) of various pyrimidine derivatives against different biological targets. It is important to note that these data are for compounds structurally related to 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione and not for the compound itself.

| Compound Class | Target | Assay | IC50 (µM) | Reference |

| 5-Nitropyrimidine-2,4-dione analogue | Nitric Oxide Production (LPS-induced RAW 264.7 cells) | Griess Assay | 8.6 | [10] |

| 5-Nitropyrimidine-2,4-dione analogue | Inducible Nitric Oxide Synthase (iNOS) | Enzyme Activity Assay | 6.2 | [10] |

| Pyrazolo[3,4-d]pyrimidine derivative | Caco-2 (Colon cancer cell line) | MTT Assay | 43.75 | [2] |

| Pyrazolo[3,4-d]pyrimidine derivative | A549 (Lung cancer cell line) | MTT Assay | 17.50 | [2] |

| Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid | HT-1080 (Fibrosarcoma cell line) | Cytotoxicity Assay | 13.89 - 19.43 | [11] |

| N4-hydrazone derivative of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | A549 (Lung cancer cell line) | Antiproliferative Assay | 15.3 - 21.4 | [11] |

| N4-hydrazone derivative of 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | MCF-7 (Breast cancer cell line) | Antiproliferative Assay | 10.9 - 15.6 | [11] |

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to elucidate the biological activity of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione.

In Vitro Anticancer Activity Screening: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the concentration of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line (e.g., A549, MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione in complete medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the effect of a compound on the ability of a virus to form plaques in a cell monolayer.

Objective: To determine the concentration of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione that reduces the number of viral plaques by 50% (IC50).

Materials:

-

Host cell line permissive to the virus of interest (e.g., Vero cells)

-

Virus stock with a known titer

-

Cell culture medium

-

Agarose or methylcellulose overlay medium

-

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione

-

Crystal violet staining solution

Procedure:

-

Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1 hour.

-

Compound Treatment: After adsorption, remove the viral inoculum and wash the cells. Add an overlay medium containing different concentrations of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Remove the overlay medium and fix the cells. Stain the cells with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the biological evaluation of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione.

Caption: Proposed pathway for bioreductive activation of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione.

Caption: A generalized workflow for the evaluation of anticancer potential.

Caption: Hypothetical inhibition of thymidylate synthase, a key enzyme in DNA synthesis.

Conclusion and Future Directions

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione represents a promising scaffold for the development of novel therapeutic agents. The presence of the nitro group is a strong indicator of potential biological activity, likely mediated through bioreductive activation or direct enzyme inhibition. While this guide has outlined the potential significance based on analogous compounds, further empirical investigation is crucial. Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. A thorough investigation into its mechanism of action, metabolic fate, and toxicity profile will be essential for its potential translation into a clinically viable drug candidate.

References

- 1. 6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione-13C3 | Conference on Nonlinear Systems Biology and Dynamics (CNSD) [ncnsd.org]

- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines [mdpi.com]

- 3. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. anaxlab.com [anaxlab.com]

- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-fluorouracil: mechanisms of action and clinical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. ijrpr.com [ijrpr.com]

Navigating the Unseen Risks: A Technical Safety and Handling Guide for 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling precautions for 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, a heterocyclic organic compound with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and use of this compound in a laboratory setting.

Hazard Identification and Classification

6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are detailed in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

GHS Pictogram:

Physical and Chemical Properties

Limited quantitative data on the physical and chemical properties of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione is available in the public domain. The following table summarizes the known information.

| Property | Value |

| Molecular Formula | C₄H₄N₄O₄ |

| Molecular Weight | 172.10 g/mol |

| Appearance | Pale-yellow to light red to yellow powder or crystals |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | No data available |

| Density | No data available |

| Vapor Pressure | No data available |

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous properties, strict adherence to safety protocols is mandatory when handling 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat is required. For operations with a higher risk of exposure, consider additional protective clothing.

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with appropriate cartridges should be used.

Hygiene Measures:

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where this compound is handled.

-

Wash hands thoroughly after handling.

Storage and Disposal

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials. No specific incompatible materials have been identified from the available data.

-

Store in a dark place under an inert atmosphere at room temperature.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Contact a licensed professional waste disposal service for guidance.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as described in Section 3.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Carefully sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.

Experimental Protocols for Safety Assessment

For novel or poorly characterized compounds like 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, standardized experimental protocols are crucial for a thorough safety assessment. The following are summaries of relevant OECD guidelines that can be adapted for this purpose.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.[1][2][3][4][5]

Principle: A stepwise procedure is used where a small group of animals (typically three) is dosed at a defined level. The outcome (mortality or survival) determines the next dosing level. The method aims to classify the substance into a specific toxicity class based on the observed mortality.[5]

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually rats) of a single sex are used.[1]

-

Dose Levels: Pre-defined dose levels are used (e.g., 5, 50, 300, 2000 mg/kg).

-

Administration: The substance is administered orally by gavage in a single dose.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The toxicity class is determined based on the number of mortalities at specific dose levels.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro test is used to assess the potential of a substance to cause skin irritation.[6][7][8][9][10]

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. The irritant potential is determined by measuring the cell viability of the tissue after exposure.[6][8]

Methodology:

-

Test System: A three-dimensional RhE model that mimics the properties of the human epidermis is used.[8]

-

Application: The test substance is applied to the surface of the RhE tissue.

-

Exposure: The tissue is exposed to the substance for a defined period.

-

Viability Assessment: After exposure, cell viability is determined using a quantitative method, typically the MTT assay. A reduction in cell viability below a certain threshold indicates irritant potential.[6]

In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

This in vitro test is used to identify substances that do not require classification for eye irritation or serious eye damage.[11][12][13][14][15]

Principle: The test substance is applied to a reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is assessed by measuring the cytotoxicity of the substance to the corneal cells.[14]

Methodology:

-

Test System: An RhCE model that mimics the human corneal epithelium is used.[14]

-

Application: The test substance is applied topically to the RhCE tissue.

-

Exposure: The tissue is incubated with the test substance for a specific duration.

-

Viability Assessment: Cell viability is measured after the exposure period, typically using the MTT assay. If the cell viability remains above a certain threshold, the substance is considered a non-irritant.[13][14]

Visualized Workflows

Safe Handling Workflow

Caption: A logical workflow for the safe handling of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione.

Emergency Response Decision Tree

Caption: A decision tree for responding to accidental exposure incidents.

References

- 1. researchgate.net [researchgate.net]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. iivs.org [iivs.org]

- 7. thepsci.eu [thepsci.eu]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 13. x-cellr8.com [x-cellr8.com]

- 14. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

- 15. scantox.com [scantox.com]

Technical Guide: Storage and Stability of 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione Powder

For Researchers, Scientists, and Drug Development Professionals